Piperidine, 1-[[(phenylmethyl)amino]acetyl]-
Description
The compound "Piperidine, 1-[[(phenylmethyl)amino]acetyl]-" is a piperidine derivative featuring a benzylamino acetyl substituent at the 1-position of the piperidine ring. This structure combines the six-membered piperidine ring with a tertiary amide linkage to a benzyl group, which introduces both hydrophobic (aromatic) and polar (amide) functionalities. Such modifications are common in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties, including receptor binding affinity, metabolic stability, and solubility .
Structure
3D Structure
Properties
CAS No. |
100875-44-3 |
|---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-(benzylamino)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C14H20N2O/c17-14(16-9-5-2-6-10-16)12-15-11-13-7-3-1-4-8-13/h1,3-4,7-8,15H,2,5-6,9-12H2 |
InChI Key |
NTFBDIVZKAKFBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Piperidine Derivatives
Substituent Diversity and Conformational Effects
Piperidine derivatives exhibit diverse biological activities depending on substituent type, orientation, and electronic effects. Below is a comparative analysis of key analogues:
Table 1: Structural and Conformational Comparisons
Key Observations:
- Hydrophobic vs.
- Conformational Locking: Hydroxyethyl substituents force piperidine into a boat conformation, reducing receptor affinity compared to chair conformations in phenylpropenyl derivatives . The acetyl group in the target compound may stabilize a chair conformation, favoring receptor binding.
Pharmacological Activity and Receptor Interactions
Table 2: Pharmacological Profiles of Piperidine Analogues
Key Observations:
- Tertiary Amine Advantage: The acetylated benzylamino group in the target compound is a tertiary amide, which may enhance PARP inhibition compared to secondary amines, as seen in .
- Receptor Specificity: Substituent bulk and orientation dictate receptor selectivity. For example, phenylbutyl groups in RC-33 fit into S1R's hydrophobic cavity, while the benzylamino acetyl group might target enzymes with polar active sites.
Q & A
Q. Methodological Considerations :
- Monitor reaction progress using TLC or HPLC.
- Purify via flash chromatography (e.g., petroleum ether/ethyl acetate gradients) .
How can computational docking studies guide structural optimization for acetylcholinesterase inhibition?
Advanced Research Focus
AutoDock4 enables modeling of ligand-receptor interactions. For example:
- Target : Acetylcholinesterase (AChE), as seen in donepezil analogs .
- Key Interactions : The benzylamino group may occupy the catalytic anionic site, while the piperidine ring aligns with peripheral binding sites.
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values .
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine CH₂ at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 261 (C₁₅H₂₀N₂O) .
- HPLC : Purity ≥95% using C18 columns (acetonitrile/water gradient) .
Methodological Tip : Use internal standards (e.g., USP reference materials) for quantitative analysis .
How can researchers resolve contradictions in biological activity data across piperidine derivatives?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., phenyl vs. pyridinyl groups) and test in standardized assays .
- Data Normalization : Account for variables like solvent (DMSO vs. saline) and cell line specificity .
- Meta-Analysis : Compare IC₅₀ values from multiple studies to identify outliers or trends .
Example Contradiction : A derivative may show high in vitro AChE inhibition but low in vivo efficacy due to poor blood-brain barrier penetration.
What safety protocols are critical when handling this compound in the lab?
Q. Basic Research Focus
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation .
- First Aid : For skin contact, rinse with water; for ingestion, seek medical attention .
GHS Compliance : Although not classified, treat as hazardous due to structural analogs’ risks .
How can enantiomeric purity be achieved during synthesis of chiral piperidine derivatives?
Q. Advanced Research Focus
- Chiral Resolving Agents : Use (R)- or (S)-mandelic acid to separate enantiomers .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) in hydrogenation .
- Analysis : Chiral HPLC with cellulose-based columns to verify >99% enantiomeric excess (ee) .
Case Study : (R)-(-)-phenylpiperidin-1-yl-acetic acid was synthesized with 98% ee using asymmetric catalysis .
What role does the acetyl-benzylamino moiety play in biological activity?
Q. Advanced Research Focus
Q. Experimental Design :
Synthesize analogs with varying substituents.
Test in enzyme inhibition assays (e.g., AChE, CYP450).
Corrogate results with molecular dynamics simulations .
How can researchers address low yields in reductive amination steps?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
